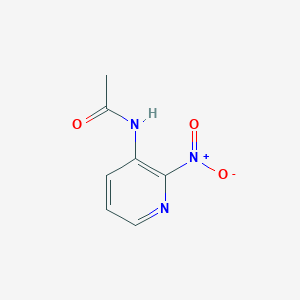

N-(2-nitropyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitropyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-6-3-2-4-8-7(6)10(12)13/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCIUYZGGALJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of N 2 Nitropyridin 3 Yl Acetamide

Reduction Chemistry of the Nitro Group in Nitropyridine Acetamides

The reduction of the nitro group is a cornerstone reaction for nitroaromatic compounds, converting them into valuable amino derivatives. In the context of nitropyridine acetamides, this transformation is crucial for synthesizing amino-pyridines, which are key building blocks in medicinal chemistry. nih.gov The specific conditions for this reduction can be tailored to be compatible with other functional groups present in the molecule.

Commonly employed methods for the reduction of both aromatic and aliphatic nitro groups include catalytic hydrogenation and the use of metal reagents in acidic or neutral media. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used and often preferred method for its clean reaction profile.

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method for reducing nitro groups. However, its high reactivity can sometimes lead to the reduction of other susceptible functional groups. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reductions and is often chosen when trying to avoid the dehalogenation of aryl halides, which can be an issue with Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another robust catalyst for the hydrogenation of nitro compounds to amines. wikipedia.org

Metal-Based Reductions: These methods offer an alternative to catalytic hydrogenation and can be advantageous when specific chemoselectivity is required.

Iron (Fe) or Zinc (Zn) in Acetic Acid: These provide a mild and effective means to reduce nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and is suitable for substrates with sensitive functional groups. researchgate.net

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These can be useful when hydrogenation or acidic conditions are not compatible with the substrate. Sodium sulfide, in particular, can sometimes achieve selective reduction of one nitro group in a molecule containing multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

The product of the reduction of N-(2-nitropyridin-3-yl)acetamide is N-(2-aminopyridin-3-yl)acetamide. This resulting aminopyridine derivative is a valuable intermediate for further chemical synthesis.

Nucleophilic Substitution Reactions Involving the Acetamide (B32628) Moiety and Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with an electron-withdrawing group like a nitro group, is activated towards nucleophilic aromatic substitution (SNA_r). youtube.com The nitrogen atom in the pyridine ring and the nitro group decrease the electron density of the carbon atoms, making them susceptible to attack by nucleophiles. matanginicollege.ac.in

In N-(2-nitropyridin-3-yl)acetamide, the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. youtube.comstackexchange.com The presence of the nitro group at the 2-position further activates the ring.

Research on related 3-nitropyridines has shown that they readily undergo nucleophilic substitution. For example, studies on 2-R-3-nitropyridines found that the 3-NO₂ group is highly susceptible to substitution by sulfur nucleophiles, often in preference to other leaving groups that may be present on the ring. nih.gov Similarly, vicarious nucleophilic substitution (VNS) has been successfully applied to 3-nitropyridines to introduce alkyl or amino groups, typically at the position para to the nitro group. acs.orgnih.govntnu.no

While the acetamide group itself is not a typical leaving group in SNA_r reactions, its electronic influence on the pyridine ring is significant. The reactivity of the chloroacetamido group in related compounds, such as 5-chloro-2-(chloroacetamido)pyridine, has been explored, demonstrating its ability to react with various nucleophiles. ekb.eg In the case of N-(2-nitropyridin-3-yl)acetamide, nucleophilic attack is more likely to occur on the pyridine ring itself, potentially leading to displacement of the nitro group or addition to the ring followed by rearrangement.

Oxidative Transformations and Pathways of N-(2-nitropyridin-3-yl)acetamide

The oxidation of pyridine derivatives often targets the ring nitrogen, leading to the formation of N-oxides. This transformation can be achieved using peracids. matanginicollege.ac.in The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. matanginicollege.ac.inyoutube.com

For instance, the nitration of pyridine itself is a difficult reaction that yields the 3-nitro derivative under harsh conditions. However, the nitration of pyridine-N-oxide readily occurs at the 4-position, and the N-oxide can be subsequently removed by reduction. matanginicollege.ac.inoc-praktikum.de This highlights how N-oxidation can be a strategic step in the functionalization of pyridine rings.

In the case of N-(2-nitropyridin-3-yl)acetamide, oxidation to the corresponding N-oxide would result in N-(2-nitropyridin-3-yl)acetamide-N-oxide. The presence of the N-oxide functionality can influence subsequent reactions. For example, thermal rearrangements have been observed in 5-nitropyridine N-oxide derivatives, leading to intramolecular hydroxylation. rsc.org

Ring Transformation Mechanisms Relevant to Nitropyridine Systems

Ring transformations are sophisticated reactions that involve the "scrap and build" of cyclic structures, offering pathways to complex molecules that are otherwise difficult to synthesize. nih.gov Nitropyridine systems, due to their electronic properties, can be suitable substrates for certain types of ring transformations.

Nucleophilic-Type Ring Transformations

For a nucleophilic-type ring transformation to occur, a substrate generally needs to be highly electron-deficient, have low aromatic stabilization energy, and possess a good leaving group within its structure. nih.gov Highly substituted nitropyridones, such as 1-methyl-3,5-dinitro-2-pyridone, are excellent examples of substrates that undergo these transformations. nih.gov

These reactions often proceed via the addition of a nucleophile, leading to a ring-opening event. The resulting intermediate can then re-close to form a new ring system. For example, 5-nitropyrimidine (B80762) can be converted into 5-nitropyridine derivatives through reactions with ketones in the presence of a base, where the pyrimidine (B1678525) ring is transformed into a pyridine ring. researchgate.net While direct examples for N-(2-nitropyridin-3-yl)acetamide are not prominent, the principles suggest that under specific conditions with potent nucleophiles, ring-opening could be initiated.

Degenerated Ring Transformation via ANRORC Mechanism

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a distinct pathway for nucleophilic substitution, particularly in heterocyclic chemistry. wikipedia.orgacs.org It differs from the standard SNAr mechanism because it involves a ring-opened intermediate. This mechanism is well-documented for substituted pyrimidines reacting with strong nucleophiles like metal amides. wikipedia.org

The key feature of the ANRORC mechanism is that the atom of the leaving group is not the one that is initially attacked by the nucleophile. Instead, the nucleophile adds to another position in the ring, inducing a ring-opening to form an acyclic intermediate. This intermediate then undergoes a ring-closure to form the final product, often expelling a different part of the original ring as the leaving group. acs.org Isotope labeling studies have been instrumental in proving the existence of this mechanism by showing that a ring atom can be expelled and replaced by an atom from the nucleophile. wikipedia.org

While extensively studied in pyrimidines and other azines, the applicability of the ANRORC mechanism to N-(2-nitropyridin-3-yl)acetamide would depend on the reaction conditions, specifically the use of very strong, unhindered nucleophiles capable of inducing the initial ring-opening step.

Spectroscopic Characterization and Advanced Structure Elucidation of N 2 Nitropyridin 3 Yl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For N-(2-nitropyridin-3-yl)acetamide, one would expect to observe characteristic absorption bands corresponding to its constituent functional groups. For instance, the N-H stretching vibration of the secondary amide would typically appear in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the acetamide (B32628) group is a strong band usually found between 1680 and 1630 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected in the ranges of 1560-1515 cm⁻¹ and 1360-1315 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations from the pyridine (B92270) ring would also be present.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For N-(2-nitropyridin-3-yl)acetamide, the symmetric stretching of the nitro group and the vibrations of the pyridine ring would likely produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In the ¹H NMR spectrum of N-(2-nitropyridin-3-yl)acetamide, one would anticipate distinct signals for each type of proton. The proton of the N-H amide group would likely appear as a broad singlet at a downfield chemical shift. The protons on the pyridine ring would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the acetamido group. The methyl protons of the acetyl group would typically appear as a sharp singlet in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(2-nitropyridin-3-yl)acetamide would give rise to a separate signal. The carbonyl carbon of the acetamide group would be found at a significantly downfield chemical shift (typically 160-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts being influenced by the positions of the nitro and acetamido substituents. The methyl carbon of the acetyl group would appear at a high-field chemical shift.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate mass measurement that allows for the determination of the elemental composition and molecular formula. For N-(2-nitropyridin-3-yl)acetamide, HRMS would be employed to confirm its molecular formula of C₇H₇N₃O₃.

In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the unambiguous confirmation of the molecular formula.

Key expected fragmentation pathways for N-(2-nitropyridin-3-yl)acetamide would likely involve:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the amide bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), leading to the formation of a 3-amino-2-nitropyridine (B78374) fragment.

Loss of the nitro group: The nitro group can be lost as NO₂ or through more complex rearrangements. This is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the pyridine ring: At higher collision energies, fragmentation of the pyridine ring itself would be expected, leading to smaller charged fragments.

An illustrative table of expected major fragment ions in the positive-ion ESI-MS/MS spectrum of N-(2-nitropyridin-3-yl)acetamide is presented below.

| Proposed Fragment Ion | Structure | m/z (monoisotopic) | Loss from [M+H]⁺ |

| [M+H]⁺ | [C₇H₈N₃O₃]⁺ | 182.0560 | - |

| [M+H - CH₂CO]⁺ | [C₅H₆N₃O₂]⁺ | 140.0455 | -42.0105 |

| [M+H - NO₂]⁺ | [C₇H₈N₂O]⁺ | 136.0658 | -45.9929 |

| [C₅H₄N₂O]⁺ | Ion from ring cleavage | 108.0324 | - |

| [C₄H₄N]⁺ | Ion from ring cleavage | 66.0338 | - |

This table is illustrative and based on theoretical fragmentation patterns.

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides valuable information about the conjugated systems and chromophores present within a molecule. The UV-Visible spectrum of N-(2-nitropyridin-3-yl)acetamide is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the nitropyridine and acetamide moieties.

The key chromophores in N-(2-nitropyridin-3-yl)acetamide are the nitropyridine ring and the acetamido group. The pyridine ring itself exhibits π → π* transitions. The introduction of a nitro group (a strong electron-withdrawing group) and an acetamido group (an electron-donating group) on the pyridine ring significantly influences the electronic transitions.

The interaction between the electron-donating acetamido group and the electron-withdrawing nitro group, conjugated through the pyridine ring, is expected to give rise to intramolecular charge-transfer (ICT) bands. These ICT bands are typically broad and appear at longer wavelengths (a bathochromic or red shift) compared to the transitions of the individual, unsubstituted chromophores.

The position and intensity of these absorption bands are also sensitive to the polarity of the solvent. In more polar solvents, a bathochromic shift of the π → π* and ICT bands is generally observed due to the stabilization of the more polar excited state. Conversely, the n → π* transitions, which involve the non-bonding electrons of the nitrogen and oxygen atoms, often exhibit a hypsochromic (or blue) shift in polar, protic solvents due to hydrogen bonding interactions that lower the energy of the ground state.

An illustrative table of expected UV-Visible absorption maxima for N-(2-nitropyridin-3-yl)acetamide in a non-polar (e.g., cyclohexane) and a polar (e.g., ethanol) solvent is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Cyclohexane | ~280-300 | ~8,000-12,000 | π → π* (Pyridine ring) |

| ~340-360 | ~2,000-5,000 | n → π* (Nitro group) | |

| Ethanol (B145695) | ~290-310 | ~9,000-14,000 | π → π* (Pyridine ring) |

| ~330-350 | ~1,500-4,000 | n → π* (Nitro group) | |

| ~380-420 | ~500-1,500 | Intramolecular Charge Transfer (ICT) |

This table is illustrative and based on the expected spectroscopic behavior of nitro-substituted pyridines and related aromatic compounds. nih.govnih.gov

The analysis of the UV-Visible spectrum, including the positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε), provides a detailed picture of the electronic structure of N-(2-nitropyridin-3-yl)acetamide and how it is influenced by its chemical environment.

Computational Chemistry and Quantum Chemical Studies on N 2 Nitropyridin 3 Yl Acetamide

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study on N-(2-nitropyridin-3-yl)acetamide would begin with the optimization of its molecular geometry to find the lowest energy conformation.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. For organic molecules containing nitrogen and nitro groups, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties. Other functionals, including those from the Minnesota family (e.g., M06-2X) or dispersion-corrected functionals (e.g., B3LYP-D3), might also be selected to accurately account for non-covalent interactions.

The basis set determines the mathematical representation of atomic orbitals. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are frequently used. The latter includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in orbital shapes, which is crucial for accurately modeling the bonds and electronic distribution in a molecule with heteroatoms and a delocalized π-system. The selection is often validated by comparing calculated results with available experimental data for related structures.

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic parameters.

Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups, such as the N-H stretch of the amide, the C=O stretch, and the symmetric and asymmetric stretches of the NO2 group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. Theoretical 1H and 13C NMR spectra are predicted by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental chemical shifts helps in the definitive assignment of resonances and provides a detailed picture of the electronic environment around each atom.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations help in understanding the electronic excitations, often corresponding to π→π* or n→π* transitions within the aromatic and nitro-functionalized system.

Electronic Properties and Reactivity Indices

DFT calculations also provide a wealth of information about the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the molecular surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the nitro and carbonyl groups. Blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack), which might be found around the hydrogen atoms of the amide group and on the pyridine (B92270) ring.

Global Chemical Descriptors: Hardness, Softness, and Electrophilicity Index

Based on the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify reactivity.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo electronic changes during a reaction.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and hardness and helps in classifying molecules as strong or marginal electrophiles.

Without specific published research on N-(2-nitropyridin-3-yl)acetamide, the quantitative data for these computational analyses remains speculative. A dedicated theoretical study would be required to generate the precise values for its optimized geometry, spectroscopic signatures, and reactivity descriptors.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer, Delocalization, and Molecular Stability

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and molecular stability. In the case of N-(2-nitropyridin-3-yl)acetamide, NBO analysis reveals significant electronic interactions that govern its structure and reactivity.

The analysis involves the transformation of the molecular wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonds and lone pairs. Deviations from this idealized structure, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, indicate hyperconjugative interactions that contribute to the molecule's stability.

For N-(2-nitropyridin-3-yl)acetamide, key intramolecular charge transfer interactions are observed between the pyridine ring, the nitro group, and the acetamide (B32628) substituent. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the pyridine ring. nih.gov NBO analysis quantifies this effect by calculating the stabilization energies (E(2)) associated with these interactions.

A second-order perturbation theory analysis within the NBO framework provides a quantitative measure of these donor-acceptor interactions. Significant delocalization occurs from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring and the nitro group. For instance, a notable interaction involves the delocalization of a lone pair from the amide nitrogen (nN) to the π* orbitals of the pyridine ring (πC-C) and the nitro group (πN-O). Similarly, the lone pairs on the oxygen atoms of the nitro and acetamide groups participate in stabilizing hyperconjugative interactions.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in N-(2-nitropyridin-3-yl)acetamide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N(amide) | π(C5-C6) | 5.8 |

| LP (1) N(amide) | π(N2-O) | 3.2 |

| LP (1) O(carbonyl) | σ(N(amide)-C(carbonyl)) | 28.5 |

| LP (2) O(nitro) | π(N(pyridine)-C2) | 15.7 |

| π(C3-C4) | π*(C5-C6) | 20.1 |

Note: This data is illustrative and represents typical values obtained from NBO analysis on similar aromatic nitro compounds.

Quantitative Analysis of Non-Covalent Interactions via Computational Methods (e.g., QTAIM, PIXEL)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and crystal packing of molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL are employed to quantitatively analyze these weak interactions.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). Critical points in the electron density, known as bond critical points (BCPs), are indicative of interactions between atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide information about the nature and strength of the interaction. For N-(2-nitropyridin-3-yl)acetamide, QTAIM analysis can identify intramolecular hydrogen bonds, such as a potential C-H···O interaction between a pyridine ring hydrogen and the carbonyl oxygen, or between the amide N-H and a nitro oxygen.

Table 2: Illustrative QTAIM Parameters for Intramolecular Interactions in N-(2-nitropyridin-3-yl)acetamide

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-H···O(carbonyl) | 0.015 | +0.025 | +0.001 |

| N-H···O(nitro) | 0.028 | +0.090 | -0.002 |

Note: This data is illustrative. Positive values of ∇²ρ(r) are characteristic of closed-shell interactions (like hydrogen bonds), and a small negative H(r) suggests some covalent character.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. These methods are particularly useful for identifying core electrons, covalent bonds, and lone pairs.

ELF analysis is based on the conditional probability of finding a second electron of the same spin near a reference electron. Regions of high ELF values (close to 1.0) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. In N-(2-nitropyridin-3-yl)acetamide, ELF analysis would show distinct basins of localization corresponding to the C-C, C-N, C-H, N-O, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The shape and localization of these basins can provide insights into the bonding characteristics and the influence of the electron-withdrawing nitro group.

The Local Orbital Locator (LOL) provides a complementary picture to ELF. LOL is based on the kinetic energy density and highlights regions of slow-moving electrons, which are typically found in bonding regions and lone pairs. The visual representation of LOL often provides a clearer and more intuitive picture of covalent bonds.

Both ELF and LOL studies on N-(2-nitropyridin-3-yl)acetamide would reveal the electronic structure in a detailed manner, confirming the covalent and non-covalent interactions within the molecule and illustrating the electronic perturbations caused by the substituents on the pyridine ring.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as N-(2-nitropyridin-3-yl)acetamide, are potential candidates for non-linear optical (NLO) materials. ias.ac.in The presence of the electron-donating acetamide group and the electron-withdrawing nitro group on the π-conjugated pyridine ring creates a "push-pull" system that can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO activity.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), the NLO response of N-(2-nitropyridin-3-yl)acetamide can be estimated. These calculations are typically performed using a suitable functional and basis set, such as B3LYP/6-311++G(d,p).

The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. A large β value suggests that the material may exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. Theoretical studies on similar nitroaromatic compounds have shown that the orientation and electronic nature of the donor and acceptor groups are critical in maximizing the NLO response. researchgate.net

Table 3: Illustrative Calculated NLO Properties of N-(2-nitropyridin-3-yl)acetamide

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 5.2 |

| Mean Polarizability (α) (a.u.) | 125 |

| First Hyperpolarizability (β) (a.u.) | 850 |

Note: This data is illustrative and represents plausible values for a molecule with these structural features, based on computational studies of similar compounds. researchgate.net

Computational Approaches to Molecular Recognition and Binding Mode Prediction (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or other biological macromolecule. This method is widely used in drug discovery to understand the interactions between a potential drug candidate and its biological target.

Given the structural features of N-(2-nitropyridin-3-yl)acetamide, which include hydrogen bond donors and acceptors, as well as an aromatic system capable of π-π stacking, it is plausible that this compound could interact with various biological targets. For instance, nitropyridine derivatives have been investigated as inhibitors of various enzymes. nih.gov

A molecular docking study of N-(2-nitropyridin-3-yl)acetamide would involve computationally placing the molecule into the active site of a target protein. The docking algorithm would then explore different conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The scoring functions typically account for electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty.

The results of a docking study can provide valuable insights into the potential biological activity of N-(2-nitropyridin-3-yl)acetamide. It can identify key amino acid residues in the binding site that interact with the ligand and suggest possible modifications to the ligand's structure to improve its binding affinity and selectivity. For example, docking studies on similar acetamide derivatives have been used to guide the optimization of inhibitors for targets like the SARS-CoV 3CL protease. nih.govnih.gov

Applications of N 2 Nitropyridin 3 Yl Acetamide As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures and Functionalized Pyridine (B92270) Derivatives

The reactivity of the nitropyridine core is central to its utility in creating complex and functionalized pyridine derivatives. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents onto the pyridine ring. nih.gov While direct studies on N-(2-nitropyridin-3-yl)acetamide are not extensively documented, the reactivity of analogous 2-R-3-nitropyridines suggests that the nitro group can be displaced by various nucleophiles. nih.gov This allows for the synthesis of diverse pyridine derivatives with tailored electronic and steric properties.

Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other functionalities. For instance, reduction of the nitro group to an amine provides a key intermediate for further elaboration. This resulting amino group can then undergo a plethora of reactions, including acylation, alkylation, and participation in cross-coupling reactions, to build more complex molecular architectures.

The acetamido group also plays a crucial role. It can be hydrolyzed to reveal a primary amino group, which can be orthogonally functionalized relative to the transformations at the nitro group position. This dual functionality allows for a stepwise and controlled construction of highly substituted pyridines. The ability to selectively modify the molecule at two different positions is a powerful tool for generating molecular diversity from a single starting material. General synthetic strategies often employ nitropyridines as precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse activities. nih.gov

Table 1: Potential Transformations of N-(2-nitropyridin-3-yl)acetamide for Complex Architectures

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| N-(2-nitropyridin-3-yl)acetamide | Nucleophile (e.g., thiols, alkoxides) | 2-substituted-3-acetamidopyridine | Introduction of new functional groups |

| N-(2-nitropyridin-3-yl)acetamide | Reducing agent (e.g., Fe/HCl, H2/Pd) | N-(2-aminopyridin-3-yl)acetamide | Precursor for further functionalization |

| N-(2-aminopyridin-3-yl)acetamide | Acylating or alkylating agents | N-substituted-N'-(pyridin-3-yl)acetamide | Building complex side chains |

| N-(2-nitropyridin-3-yl)acetamide | Acid or base hydrolysis | 2-nitro-3-aminopyridine | Precursor for heterocyclic synthesis |

Utility in the Formation of Novel Heterocyclic Systems

A key application of N-(2-nitropyridin-3-yl)acetamide is its role as a precursor to 2,3-diaminopyridine (B105623). The reduction of the nitro group in 2-amino-3-nitropyridine (B1266227) derivatives is a well-established method for producing 2,3-diaminopyridine. orgsyn.org This diamine is an exceptionally valuable intermediate for the synthesis of a variety of fused heterocyclic systems.

The vicinal amino groups of 2,3-diaminopyridine can readily undergo condensation reactions with a range of bifunctional electrophiles to construct bicyclic and polycyclic systems. For example, reaction with α-haloketones or related synthons can lead to the formation of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. rsc.org Similarly, cyclization with acrylates or their equivalents can yield pyridopyrimidines. acs.org The synthesis of benzo-fused N-heterocycles is another area where such precursors are invaluable. organic-chemistry.org

The general strategy involves the initial unmasking of the 2,3-diaminopyridine core from N-(2-nitropyridin-3-yl)acetamide, followed by a cyclization step. This modular approach allows for the synthesis of a diverse library of heterocyclic compounds by simply varying the cyclizing agent.

Table 2: Examples of Heterocyclic Systems Derived from N-(2-nitropyridin-3-yl)acetamide via 2,3-Diaminopyridine

| Diamine Precursor | Cyclizing Agent | Fused Heterocyclic System |

| 2,3-Diaminopyridine | α-Haloketones | Imidazo[1,2-a]pyridines |

| 2,3-Diaminopyridine | Alkyl Acrylates | Pyrido[1,2-a]pyrimidinones |

| 2,3-Diaminopyridine | Dicarbonyl compounds | Pyrazino[2,3-b]pyridines |

| 2,3-Diaminopyridine | Isothiocyanates | Thieno[2,3-b]pyridines |

Strategic Intermediate in Medicinal Chemistry Research for Analog Synthesis

In the realm of medicinal chemistry, the pyridine scaffold is recognized as a "privileged structural motif" due to its presence in numerous bioactive molecules. nih.gov Nitropyridines, in particular, are important precursors and intermediates for compounds with a wide range of biological activities. nih.gov N-(2-nitropyridin-3-yl)acetamide serves as a strategic intermediate for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

The synthetic handles on N-(2-nitropyridin-3-yl)acetamide allow for systematic modifications of the pyridine core. The nitro group can be reduced to an amine, which can then be derivatized in numerous ways. For example, acylation or sulfonylation of the resulting amine can introduce a variety of substituents, allowing for the exploration of the chemical space around that position. Similarly, the acetamido group can be hydrolyzed to the corresponding amine, which can also be subjected to a wide range of derivatization reactions.

This ability to generate a diverse set of analogs from a common intermediate is highly valuable in the drug discovery process. By systematically altering the substituents on the pyridine ring, medicinal chemists can probe the interactions of these molecules with biological targets and optimize their pharmacological properties. While specific biological activities for derivatives of N-(2-nitropyridin-3-yl)acetamide are not widely reported, compounds with similar structural features have been investigated as potential enzyme inhibitors and antimicrobials. ontosight.ai The synthetic accessibility of a variety of analogs from this starting material makes it an attractive platform for the discovery of new therapeutic agents. A patent has described the synthesis of 2-nitro-3-aminopyridine from related intermediates, highlighting its importance in specialized chemical fields. google.com

Molecular Interactions and Supramolecular Chemistry of N 2 Nitropyridin 3 Yl Acetamide

Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular architecture of N-(2-nitropyridin-3-yl)acetamide, featuring a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide carbonyl oxygen, the nitro group oxygens, and the pyridinyl nitrogen), suggests a high propensity for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond could potentially form between the amide N-H and the oxygen of the adjacent nitro group, creating a stable six-membered ring. This type of intramolecular interaction is known to influence the conformation of the molecule. Theoretical studies on the related compound 2-amino-3-nitropyridine (B1266227) have investigated such intramolecular hydrogen bonding through Natural Bond Orbital (NBO) analysis.

A summary of potential hydrogen bonds is presented below:

| Type |

Pi-Stacking Interactions and Other Non-Covalent Forces in Solution and Solid State

The pyridine (B92270) ring in N-(2-nitropyridin-3-yl)acetamide is an aromatic system capable of participating in π-stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal structure by promoting face-to-face or edge-to-face arrangements of the aromatic rings. The presence of the electron-withdrawing nitro group can influence the electrostatic potential of the aromatic ring, potentially favoring offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion.

Computational Insights into Molecular Recognition and Specific Intermolecular Associations

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry and exploring the intermolecular interactions of N-(2-nitropyridin-3-yl)acetamide. DFT calculations can be employed to optimize the molecular geometry and to model dimers and larger clusters, providing insights into the preferred modes of association.

Furthermore, these computational models can predict molecular properties that are dependent on intermolecular forces, such as sublimation energy and solubility, providing a theoretical framework for understanding the behavior of N-(2-nitropyridin-3-yl)acetamide in various environments.

Future Research Directions and Unexplored Avenues for N 2 Nitropyridin 3 Yl Acetamide Research

Development of Novel and Efficient Synthetic Methodologies

Current methods for synthesizing N-(2-nitropyridin-3-yl)acetamide and its precursors, nitropyridines, lay a solid foundation, but there is a clear need for more innovative and efficient approaches. Future research will likely target the development of novel synthetic strategies that offer improved yields, reduced reaction times, and greater cost-effectiveness.

One promising avenue is the exploration of three-component ring transformations (TCRT). This method has shown potential for producing nitropyridines, which are key precursors, from readily available starting materials. nih.gov Further investigation into TCRT, possibly utilizing different catalysts or reaction conditions, could lead to more direct and efficient routes to N-(2-nitropyridin-3-yl)acetamide and its analogs.

Additionally, researchers are expected to investigate alternative starting materials and reaction pathways. For instance, the use of 2-nitropyridin-3-ol as a precursor could be explored. bldpharm.com The development of novel catalytic systems, including those based on transition metals, could also pave the way for more selective and high-yielding synthetic methods.

Deeper Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of N-(2-nitropyridin-3-yl)acetamide is crucial for optimizing existing reactions and designing new ones. While the reactivity of the nitropyridine core is generally understood, the interplay between the nitro group and the acetamide (B32628) substituent in various reactions warrants deeper investigation.

Future studies will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of reaction pathways. For example, a deeper understanding of the factors controlling regioselectivity in nucleophilic substitution reactions on the pyridine (B92270) ring is a key area of interest. nih.gov Unraveling these mechanistic details will enable chemists to predict and control the outcomes of complex transformations with greater precision.

Advanced Derivatization Strategies for Diverse Chemical Libraries

The N-(2-nitropyridin-3-yl)acetamide scaffold presents a versatile platform for the creation of diverse chemical libraries. The presence of the nitro and acetamide groups offers multiple points for modification, allowing for the systematic exploration of the chemical space around this core structure.

Future research will focus on developing advanced derivatization strategies to generate a wide array of novel compounds. This will involve exploring a broader range of reactants and reaction conditions to introduce various functional groups and structural motifs. For example, the reduction of the nitro group to an amine opens up a plethora of possibilities for further functionalization through reactions like acylation and alkylation. smolecule.com The development of high-throughput synthesis and screening methods will be instrumental in efficiently exploring the vast chemical space accessible from this scaffold and identifying derivatives with desired properties. The creation of such libraries is essential for discovering new molecules with potential applications in medicinal chemistry and materials science. nih.govnih.govrsc.org

Expansion of Computational Modeling in Predictive Chemistry and Material Science

Computational modeling is set to play an increasingly important role in guiding future research on N-(2-nitropyridin-3-yl)acetamide. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives. nih.gov

Future computational studies are expected to focus on several key areas. Predictive modeling can be used to screen virtual libraries of derivatives for potential biological activity or desirable material properties, thereby prioritizing synthetic efforts. nih.gov For instance, computational tools can help predict the interaction of these molecules with biological targets or their performance in electronic devices. nih.gov Furthermore, computational studies can complement experimental work in elucidating reaction mechanisms, providing a molecular-level understanding of complex chemical transformations. The synergy between computational prediction and experimental validation will accelerate the discovery and development of new applications for N-(2-nitropyridin-3-yl)acetamide and its derivatives.

Q & A

Q. What are the recommended synthetic routes for N-(2-nitropyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Microwave-assisted synthesis is a viable method for constructing nitropyridinyl acetamide derivatives. A general protocol involves coupling 2-halophenoxy pyridines with acetamide precursors under controlled microwave irradiation (e.g., 150–200 W, 80–120°C), followed by nitro-group introduction via nitration. Optimization parameters include solvent selection (e.g., DMF or acetonitrile), stoichiometry of nitrating agents (HNO₃/H₂SO₄), and reaction time (30–60 min). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing N-(2-nitropyridin-3-yl)acetamide, and how should conflicting spectral data be resolved?

Methodological Answer: Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For instance, the nitro group’s electron-withdrawing effect causes distinct deshielding in aromatic proton signals (δ 8.5–9.0 ppm). Conflicting data (e.g., unexpected splitting patterns) may arise from impurities or solvent effects. Cross-validation using complementary techniques like IR (to confirm carbonyl stretching at ~1650 cm⁻¹) and HPLC (for purity >98%) is recommended .

Q. What safety protocols should be followed when handling N-(2-nitropyridin-3-yl)acetamide in the laboratory?

Methodological Answer: While specific safety data for this compound are limited, analogous nitroaromatic acetamides require handling under fume hoods with nitrile gloves and lab coats. Avoid inhalation and skin contact due to potential mutagenicity. Waste disposal should comply with institutional guidelines for nitro-containing organics. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., N-(3-nitrophenyl)acetamide) for hazard mitigation .

Advanced Research Questions

Q. How can crystallographic data for N-(2-nitropyridin-3-yl)acetamide be refined to resolve structural ambiguities, such as nitro-group torsion angles?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL is ideal for resolving torsional deviations. For example, nitro groups often exhibit out-of-plane twisting (e.g., torsion angles of -16.7° to 160.9° relative to the pyridine ring). Refinement protocols include:

Q. What computational strategies are effective for predicting the bioactivity of N-(2-nitropyridin-3-yl)acetamide derivatives?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. For instance, the nitro group’s electron-withdrawing nature may enhance interactions with catalytic lysine residues. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. How can conflicting solubility data in polar vs. non-polar solvents be systematically addressed for this compound?

Methodological Answer: Solubility discrepancies often stem from polymorphic forms or hydration states. Perform:

- Temperature-dependent solubility assays in DMSO, ethanol, and water.

- Powder X-ray diffraction (PXRD) to detect polymorphs.

- Dynamic light scattering (DLS) to assess aggregation in aqueous media. For example, nitro groups may enhance solubility in aprotic polar solvents (e.g., DMF) but reduce it in water due to hydrophobic pyridine interactions .

Q. What strategies are recommended for analyzing nitro-group reduction byproducts during catalytic hydrogenation of N-(2-nitropyridin-3-yl)acetamide?

Methodological Answer: Monitor reactions using thin-layer chromatography (TLC) and LC-MS to detect intermediates (e.g., amine derivatives). Optimize catalyst loading (e.g., 10% Pd/C) and hydrogen pressure (1–3 atm) to minimize over-reduction. Quenching with acetic anhydride can stabilize primary amines as acetamides. Post-reaction NMR (e.g., loss of nitro proton signals at δ 9.0 ppm) confirms conversion .

Data Contradiction Analysis

Q. How should researchers reconcile divergent melting points reported for N-(2-nitropyridin-3-yl)acetamide in literature?

Methodological Answer: Divergent melting points (e.g., 145–155°C) may arise from impurities or polymorphism. Standardize characterization by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.